N'-(Pyridin-3-yl)cyclohexanecarboximidamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Pyridin-3-yl)cyclohexanecarboximidamide typically involves the reaction of pyridine-3-carboxylic acid with cyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboximidamide group. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-(Pyridin-3-yl)cyclohexanecarboximidamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’-(Pyridin-3-yl)cyclohexanecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: N-oxides of N’-(Pyridin-3-yl)cyclohexanecarboximidamide.
Reduction: Cyclohexylamine derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
N’-(Pyridin-3-yl)cyclohexanecarboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(Pyridin-3-yl)cyclohexanecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound also features pyridine rings and has similar chemical properties.
N-(Pyridin-3-yl)pyridine-2-carboxamide: Another pyridine derivative with comparable reactivity.
Uniqueness
N’-(Pyridin-3-yl)cyclohexanecarboximidamide is unique due to the presence of the cyclohexane ring, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
108832-79-7 |
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Molecular Formula |
C12H17N3 |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
N'-pyridin-3-ylcyclohexanecarboximidamide |
InChI |
InChI=1S/C12H17N3/c13-12(10-5-2-1-3-6-10)15-11-7-4-8-14-9-11/h4,7-10H,1-3,5-6H2,(H2,13,15) |
InChI Key |
OQSVQQWMWCCDTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=NC2=CN=CC=C2)N |
Origin of Product |
United States |
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